![molecular formula C3H8ClNO3 B1655843 alpha-Aminooxypropionic acid hydrochloride CAS No. 42989-99-1](/img/structure/B1655843.png)
alpha-Aminooxypropionic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of alpha-Aminooxypropionic acid hydrochloride can be achieved through various methods. One of the oldest methods of α-amino acid synthesis begins with α bromination of a carboxylic acid by treatment with Br2 and PBr3 . Another method involves the amination of alpha-bromocarboxylic acids . The bromoacids, in turn, are conveniently prepared from carboxylic acids by reaction with Br2 + PCl3 .Molecular Structure Analysis
The molecular formula of alpha-Aminooxypropionic acid hydrochloride is C3H8ClNO3 . The average mass is 141.553 Da and the monoisotopic mass is 141.018997 Da .Chemical Reactions Analysis
Amino acids, including alpha-Aminooxypropionic acid hydrochloride, can undergo various chemical reactions. For instance, the carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions . Another reaction involves the reductive amination of the α-keto acid .Physical And Chemical Properties Analysis
Amino acids, including alpha-Aminooxypropionic acid hydrochloride, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms . They are insoluble in non-polar solvents such as benzene, petroleum-ether, and ether, but are appreciably soluble in water .Mechanism of Action
While the specific mechanism of action for alpha-Aminooxypropionic acid hydrochloride is not available, amino acids generally function by binding to the kringle domain of plasminogen and blocking the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis .
Safety and Hazards
Hydrochloric acid, a component of alpha-Aminooxypropionic acid hydrochloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2R)-2-aminooxypropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEWBCLCRPGTIO-HSHFZTNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195612 | |
Record name | Propionic acid, alpha-aminooxy-, hydrochloride, (-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42989-99-1 | |
Record name | Propionic acid, alpha-aminooxy-, hydrochloride, (-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042989991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, alpha-aminooxy-, hydrochloride, (-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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